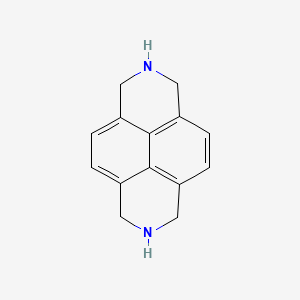
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene: is a polycyclic aromatic compound with the molecular formula C16H16N2. This compound is characterized by its unique structure, which includes two nitrogen atoms incorporated into a hexahydropyrene framework. The presence of nitrogen atoms in the structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aromatic aldehydes under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted diazahexahydropyrene derivatives.
Scientific Research Applications
2,7-Diaza-1,2,3,6,7,8-hexahydropyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its aromatic and nitrogen-containing structure.
Pathways Involved: The compound can participate in electron transfer reactions, hydrogen bonding, and π-π stacking interactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the nitrogen atoms present in 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene, resulting in different chemical properties and reactivity.
2,7-Diazaanthracene: Similar to this compound, this compound contains nitrogen atoms in its structure but has a different aromatic framework.
Uniqueness: The presence of nitrogen atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene |
InChI |
InChI=1S/C14H14N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-4,15-16H,5-8H2 |
InChI Key |
HITIEOYNGDBUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C4C3=C(CNC4)C=C2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


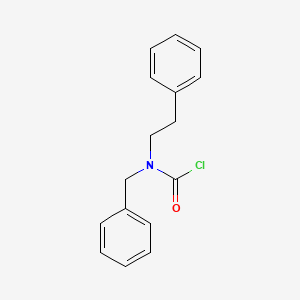
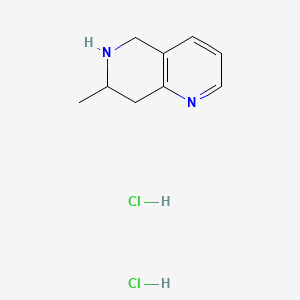
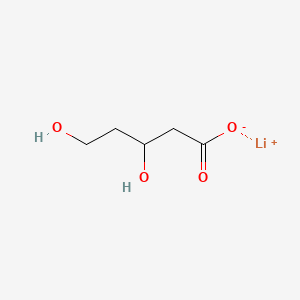
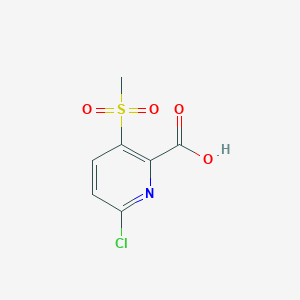
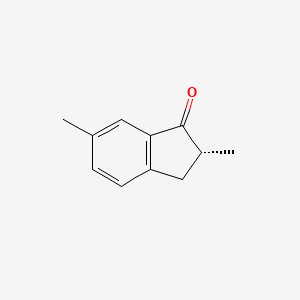
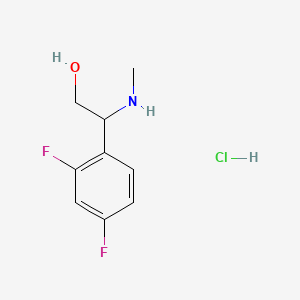
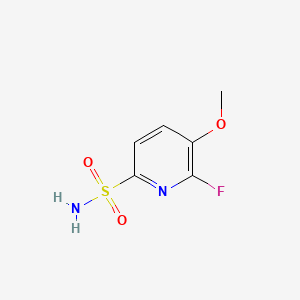
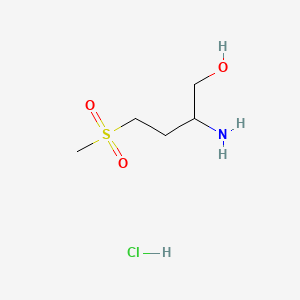
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
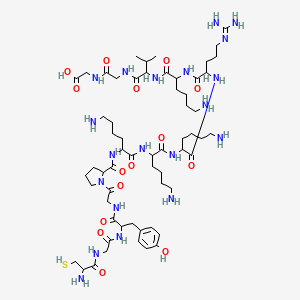
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

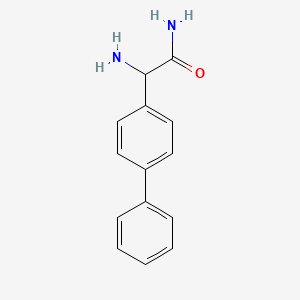
![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
